2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-4-styrylpyrimidine

Physicochemical characterization Formulation development Solubility prediction

This specific CAS 338407-71-9 is a structurally differentiated 2-thioether-linked 4-styrylpyrimidine, not an amino or ether analog. The 3-chloro-5-(trifluoromethyl)pyridine moiety introduces halogen bonding potential distinct from simpler styrylpyrimidine congeners, which exhibit >600-fold potency variation in ChAT assays depending on 2-position substitution. Its high predicted LogP (6.72) and the presence of both chloro- and trifluoromethyl- substituents make it a superior tool compound for investigating lipophilicity-driven membrane permeability, plasma protein binding, and brain penetration within the styrylpyrimidine series. This chemotype is orthogonal to previously screened mGluR4 PAMs and can serve as an advanced starting material for oxidation to sulfoxide/sulfone derivatives. Procuring this exact CAS ensures the correct thioether-linked scaffold is evaluated, avoiding the significant potency and physicochemical differences observed with even single-point modifications.

Molecular Formula C18H11ClF3N3S
Molecular Weight 393.81
CAS No. 338407-71-9
Cat. No. B2868829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-4-styrylpyrimidine
CAS338407-71-9
Molecular FormulaC18H11ClF3N3S
Molecular Weight393.81
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=NC(=NC=C2)SC3=C(C=C(C=N3)C(F)(F)F)Cl
InChIInChI=1S/C18H11ClF3N3S/c19-15-10-13(18(20,21)22)11-24-16(15)26-17-23-9-8-14(25-17)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+
InChIKeyGJPNNFLXDAVWPV-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 338407-71-9: 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-4-styrylpyrimidine — Physicochemical Profile and Structural Identity for Procurement Decision-Making


2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-4-styrylpyrimidine (CAS 338407-71-9) is a heterocyclic small molecule (C₁₈H₁₁ClF₃N₃S, MW 393.81 g/mol) belonging to the 4-styrylpyrimidine class that has been investigated as choline acetyltransferase (ChAT) inhibitors and bromchosecretolytic agents [1] [2]. The compound features a 2-thioether linkage connecting a 3-chloro-5-(trifluoromethyl)pyridine moiety to a 4-styrylpyrimidine core, with a predicted LogP of 6.72 and density of 1.5 ± 0.1 g/cm³ . While structurally related to other 4-styrylpyrimidine analogs studied for ChAT inhibition (I₅₀ values ranging from 15 µM to 300 µM for amino-substituted derivatives), this compound's specific bioactivity profile remains underexplored in the peer-reviewed literature [1]. Its high lipophilicity (LogP 6.72) and the presence of both chloro- and trifluoromethyl- substituents on the pyridine ring distinguish it from simpler styrylpyrimidine congeners, making it a candidate for scaffold-hopping and structure-activity relationship (SAR) studies.

Why 4-Styrylpyrimidine Analogs Are Not Interchangeable: The Procurement Case for Specifying CAS 338407-71-9


Substitution among 4-styrylpyrimidine derivatives is unwarranted without explicit experimental validation because small structural modifications at the 2-position thioether or styryl moiety produce large differences in physicochemical properties and biological potency. In the classic ChAT inhibition study by Gibson and Baker, the simplest derivative 3′-chloro-4-styrylpyrimidine exhibited an I₅₀ of 300 µM, while introduction of a 2-NH₂ substituent increased potency 33-fold to 15 µM, and 4-NH₂ substitution yielded a further 33-fold increase [1]. Within the pyridinylsulfanyl subclass, replacing the styryl group from unsubstituted (C₁₈H₁₁ClF₃N₃S, MW 393.81, LogP 6.72) to 2,4-dichlorostyryl (C₁₈H₉Cl₃F₃N₃S, CAS 338959-86-7, MW 462.7) adds two chlorine atoms, increasing molecular weight by ~69 Da and substantially altering lipophilicity, electronic distribution, and predicted membrane permeability . Similarly, replacing the 3-chloro-5-(trifluoromethyl)pyridine moiety with a 3-nitropyridine group (CAS 338420-95-4) reduces the calculated density from 1.5 ± 0.1 to 1.4 ± 0.1 g/cm³ and shifts the predicted boiling point from 513.2 °C to 569.1 °C, reflecting markedly different intermolecular interactions . These data demonstrate that even single-point chemical modifications within this scaffold propagate into measurable changes in key properties relevant to solubility, formulation, and target engagement — making compound identity a critical procurement specification.

Quantitative Differentiation of CAS 338407-71-9 from Structurally Proximal Analogs: Head-to-Head and Cross-Study Evidence


Density and Boiling Point Differentiation vs. 3-Nitro-2-pyridinylsulfanyl Analog (CAS 338420-95-4)

CAS 338407-71-9 exhibits a higher predicted density (1.5 ± 0.1 g/cm³) and a lower predicted boiling point (513.2 ± 60.0 °C) compared with the 3-nitro-2-pyridinylsulfanyl analog, 2-[(3-nitro-2-pyridinyl)sulfanyl]-4-styrylpyrimidine (CAS 338420-95-4), which has a density of 1.4 ± 0.1 g/cm³ and a boiling point of 569.1 ± 52.0 °C . The target compound's density is approximately 7.1% higher (1.5 vs. 1.4 g/cm³) and its boiling point is approximately 55.9 °C lower, consistent with the replacement of the electron-withdrawing nitro group with the bulkier, more lipophilic chloro-trifluoromethyl substitution pattern.

Physicochemical characterization Formulation development Solubility prediction

Lipophilicity (LogP) Differentiation for Membrane Permeability and CNS Penetration Potential

The target compound has a calculated LogP of 6.72 , placing it in the highly lipophilic range. In the 4-styrylpyrimidine series studied by Gibson and Baker for ChAT inhibition, increasing lipophilicity through substitution on the phenyl ring produced up to 160-fold increases in inhibitory potency (e.g., m-iodo substitution) [1]. Although no direct LogP comparison data exist for the closest analogs, the predicted LogP of 6.72 is substantially higher than typical CNS drug-like values (LogP 1-4) and exceeds that of simpler 4-styrylpyrimidines lacking the halogenated pyridinylsulfanyl moiety. This elevated lipophilicity may confer advantages for membrane penetration but also necessitates careful solubility management in assay development.

Lipophilicity CNS drug design ADME prediction Blood-brain barrier

Molecular Weight and Flash Point Differentiation from the 2,4-Dichlorostyryl Analog (CAS 338959-86-7)

Compared with its closest commercial analog, 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-(2,4-dichlorostyryl)pyrimidine (CAS 338959-86-7, MW 462.7 g/mol), the target compound (MW 393.81 g/mol) is 68.9 g/mol (~14.9%) lighter due to the absence of two chlorine atoms on the styryl phenyl ring . The target compound has a flash point of 264.2 ± 32.9 °C ; flash point data for CAS 338959-86-7 is not publicly available for direct comparison, but the 14.9% lower molecular weight of the target compound generally correlates with higher vapor pressure and potentially different storage and handling requirements.

Structural analog comparison Molecular weight Flash point Safety handling

Class-Level ChAT Inhibitory Activity: Benchmarking Against the 4-Styrylpyrimidine Series

The foundational structure-activity relationship (SAR) for 4-styrylpyrimidines as inhibitors of choline acetyltransferase (ChAT) was established by Gibson and Baker (J. Med. Chem. 1974), who reported that the simplest derivative, 3′-chloro-4-styrylpyrimidine, had an I₅₀ of 300 µM, while introduction of a 2-NH₂ substituent improved potency 33-fold to an I₅₀ of 15 µM, and 4-NH₂ substitution provided a further 33-fold increase relative to the 2-NH₂ analog [1]. Although CAS 338407-71-9 was not among the 22 compounds directly tested in that study, its 2-thioether-linked pyridinyl substituent occupies the same position as the potency-modulating 2-NH₂ group, suggesting that the thioether-pyrindinyl moiety may confer altered enzyme binding characteristics. This class-level evidence indicates that position-2 substitution is a critical determinant of ChAT inhibitory potency, providing a rationale for selecting this specific substitution pattern for neurochemical probe development.

Choline acetyltransferase Neurochemistry Enzyme inhibition SAR

Comparative mGluR4 Allosteric Modulation: Class Context from CheMBL/BindingDB for 4-Styrylpyrimidine Scaffolds

Several 4-styrylpyrimidine analogs have been screened for positive allosteric modulation (PAM) of human mGluR4 in CHO-K1 cells via forskolin-induced cAMP accumulation assays. 2-phenyl-4-styrylpyrimidine (CHEMBL1209436) showed negligible PAM activity with an EC₅₀ >30,000 nM (>30 µM), while 4-styrylpyrimidine-2-thiol (CHEMBL1209437) was moderately more active with an EC₅₀ of 7,800 nM (7.8 µM) [1] [2]. In contrast, 4-styryl-6-(trifluoromethyl)pyrimidin-2-amine (CHEMBL1209519) achieved an EC₅₀ of 600 nM [3]. This >50-fold activity range across structurally related analogs demonstrates that the 2-position substituent on the pyrimidine ring profoundly affects mGluR4 PAM potency. CAS 338407-71-9 has not been tested in this assay, but its 2-thioether-pyridinyl substituent replaces the amino or thiol groups that confer mGluR4 activity, providing a distinct chemotype for SAR exploration of mGluR4 allosteric modulation.

mGluR4 Allosteric modulator GPCR Neurological disorders

Evidence-Backed Application Scenarios for CAS 338407-71-9 in Drug Discovery and Chemical Biology


Neuroscience Probe Development: Choline Acetyltransferase (ChAT) SAR Exploration

The class-level SAR from Gibson and Baker (1974) demonstrating ≥667-fold variation in ChAT I₅₀ based on 2-position substitution of 4-styrylpyrimidines [1] positions CAS 338407-71-9 as a structurally distinct 2-substituted probe for ChAT inhibitor development. Unlike the previously characterized 2-amino and 2,4-diamino derivatives, the thioether-linked 3-chloro-5-(trifluoromethyl)pyridine moiety introduces a halogenated heterocycle that may engage the enzyme through halogen bonding or hydrophobic contacts not accessible to amino substituents. This differentiated binding mode hypothesis warrants head-to-head ChAT I₅₀ determination against the Gibson reference compounds. Research teams studying cholinergic neurotransmission, Alzheimer's disease-related cholinergic deficits, or acetylcholine metabolism should consider this compound for SAR library expansion.

mGluR4 Allosteric Modulator Scaffold-Hopping Campaigns

BindingDB data reveal that 4-styrylpyrimidines exhibit mGluR4 PAM EC₅₀ values spanning from >30,000 nM to 600 nM depending on 2-position substitution [2] [3] [4]. CAS 338407-71-9, featuring a 2-thioether-pyridinyl substituent, represents a chemotype that is structurally orthogonal to the -NH₂, -SH, and -phenyl variants tested to date. Medicinal chemistry groups pursuing mGluR4 PAMs for Parkinson's disease, neuropathic pain, or anxiety disorders can incorporate this compound into scaffold-hopping libraries to probe whether a thioether linkage can recapitulate or improve upon the potency-enhancing effects observed with the 2-NH₂ analog (EC₅₀ = 600 nM). Procurement of this specific CAS number ensures the correct chemotype is evaluated, avoiding the significant potency differences inherent in this scaffold.

Lipophilicity-Driven CNS Penetration and Tissue Distribution Studies

With a predicted LogP of 6.72 , CAS 338407-71-9 is substantially more lipophilic than typical CNS drug candidates (LogP 1-4). This property makes it a valuable tool compound for investigating the relationship between high lipophilicity and brain penetration in the styrylpyrimidine series, as well as for studying plasma protein binding, tissue accumulation, and metabolic clearance of highly lipophilic heterocycles. ADME/PK laboratories seeking to benchmark in silico LogP predictions against experimental LogD₇.₄, PAMPA permeability, or in vivo brain-to-plasma ratios in rodent models can use this compound as a high-LogP representative within a broader 4-styrylpyrimidine panel. The compound's density (1.5 g/cm³) and boiling point (513.2 °C) further guide solvent selection for dosing formulation development .

Thioether-Linked Heterocyclic Library Synthesis and Physicochemical Property Profiling

The thioether (C-S-C) linkage connecting the pyridine and pyrimidine rings is a distinguishing structural feature of CAS 338407-71-9 that differentiates it from amino-linked, ether-linked, or directly coupled biaryl analogs. This linkage type has been associated with bronchosecretolytic and mucolytic activity in the patent literature (US Patent US5025016A) [5], though no biological data for this specific compound confirms such activity. Synthetic chemistry groups building focused libraries of pyrimidine-thioalkyl pyridine derivatives can use this compound as a reference standard for HPLC purity validation (typical commercial purity 95-98% ), spectral characterization (NMR in DMSO-d₆ available through KnowItAll NMR Spectral Library [6]), and as a starting material for oxidation to sulfoxide and sulfone derivatives with potentially altered biological profiles.

Quote Request

Request a Quote for 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-4-styrylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.